![molecular formula C11H14ClNOS B7517670 N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7517670.png)
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide, also known as CT-3, is a synthetic cannabinoid compound that has been studied for its potential therapeutic benefits. This compound is a CB2 receptor agonist, which means that it binds to and activates the CB2 receptors in the body. CB2 receptors are found primarily in the immune system and have been implicated in a variety of physiological processes, including inflammation, pain, and immune responses.
Wirkmechanismus
As a CB2 receptor agonist, N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide binds to and activates CB2 receptors in the body. This activation leads to a variety of physiological effects, including the suppression of immune responses and the reduction of inflammation and pain.
Biochemical and Physiological Effects:
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide has been shown to reduce the infiltration of immune cells into inflamed tissues. N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide has also been shown to have analgesic properties, reducing pain in animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide is that it is a selective CB2 receptor agonist, meaning that it does not activate CB1 receptors in the body. This can be advantageous in studies where the activation of CB1 receptors may have undesirable effects. Additionally, N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide has been shown to have a good safety profile in animal studies. One limitation of N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide is that it has poor solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide. One area of interest is the potential use of N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide may have applications in the treatment of chronic pain, particularly neuropathic pain. Further studies are needed to fully understand the potential therapeutic benefits and limitations of N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide.
Synthesemethoden
The synthesis of N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide involves several steps, starting with the reaction of cyclobutanone with ethyl chloroacetate to form ethyl 2-cyclobutylacetoacetate. This compound is then reacted with 5-chlorothiophene-2-carbaldehyde to form the intermediate product, which is subsequently reduced to N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune disorders. Research has shown that N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide has been shown to have analgesic properties and may be useful in the treatment of chronic pain.
Eigenschaften
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-7(9-5-6-10(12)15-9)13-11(14)8-3-2-4-8/h5-8H,2-4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDRBYUSDGNHGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.